Ellagic acid tetraacetate

Description

Overview of the Compound's Significance in Pre-clinical Investigations

Ellagic acid tetraacetate is increasingly being studied in pre-clinical settings to explore its biological activities. Research indicates that the acetylation of ellagic acid to form this compound can modify its properties, potentially enhancing its effects compared to the parent compound, ellagic acid. nih.gov Pre-clinical studies have investigated its role in various biological processes, including the modulation of immune responses and its effects on cell growth. nih.govresearchgate.net

One area of significant interest is its potential as an antitumor agent. For instance, oral administration of this compound was found to suppress melanoma growth in mice. nih.gov This effect was accompanied by an increase in white blood cell counts and immune cells in the bone marrow and liver, suggesting an enhancement of the mouse's immune system. nih.gov Furthermore, in vitro studies have shown that this compound can induce apoptosis (programmed cell death) in melanoma cells, which corresponds with the down-regulation of the BCL-2 protein, a key regulator of cell death. nih.gov

The modification of ellagic acid through acetylation is a strategy being explored to potentially improve its biological utility. researchgate.net While ellagic acid itself has shown a range of biological effects, including antioxidant and anti-inflammatory properties, its derivatives are being synthesized and evaluated to determine if these properties can be enhanced or new activities introduced. science.govnih.govmdpi.com The research into this compound is part of a broader effort to understand how chemical modifications of natural compounds can lead to new therapeutic possibilities. researchgate.netnuph.edu.ua

Historical Context of Ellagic Acid and its Acylated Derivatives in Scientific Literature

The scientific journey of ellagic acid began in 1831 when it was discovered by the French chemist Henri Braconnot. nih.govresearchgate.net He named it "acide ellagique," a reversal of the word "galle" (gallnut), from which it can be obtained. wikipedia.org Later, in 1905, Maximilian Nierenstein prepared ellagic acid from various natural sources and even suggested its formation by the mold Penicillium. wikipedia.org The first chemical synthesis of ellagic acid was achieved by Julius Löwe, who heated gallic acid with arsenic acid or silver oxide. wikipedia.org

Ellagic acid is a naturally occurring polyphenolic compound found in many fruits, nuts, and vegetables. nih.govwikipedia.orgmdpi.com It exists in plants primarily in the form of ellagitannins, which are complex molecules that release ellagic acid upon hydrolysis. nih.govresearchgate.netmdpi.com

The interest in modifying the structure of ellagic acid to create derivatives like this compound is a more recent development. Scientists began to explore the acylation of ellagic acid to alter its physical and chemical properties. nuph.edu.ua The acetylation of ellagic acid, which involves adding acetyl groups to its hydroxyl (-OH) groups, was found to produce compounds with potentially different biological activities. For example, some studies have suggested that acetylated derivatives of ellagic acid may exhibit improved effects in certain biological assays compared to the parent compound. nih.govresearchgate.net This has led to ongoing research into the synthesis and evaluation of various acylated derivatives of ellagic acid to explore their full potential in academic and pre-clinical studies. researchgate.netnuph.edu.ua

Structural Elucidation and Stereochemical Considerations in Research

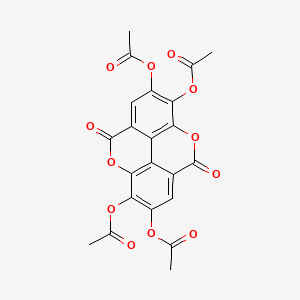

The chemical structure of ellagic acid is that of a dilactone of hexahydroxydiphenic acid, which is a dimer of gallic acid. nih.govresearchgate.net Its formal IUPAC name is 2,3,7,8-tetrahydroxychromeno[5,4,3-cde]chromene-5,10-dione. mdpi.comnih.gov The molecule is planar and possesses a high degree of symmetry.

This compound is derived from ellagic acid through the process of acetylation, where the four hydroxyl groups on the ellagic acid molecule are replaced with acetate (B1210297) groups. nih.gov This results in the formation of 3,4,3′,4′-tetra-O-acetylellagic acid. nih.gov The synthesis of this compound can be achieved by treating ellagic acid with acetic anhydride (B1165640). nih.gov

The structural elucidation of ellagic acid and its derivatives has been accomplished using various spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and High-Performance Liquid Chromatography (HPLC) have been instrumental in confirming the structures of synthesized compounds like this compound. nuph.edu.ua

Due to the planar and symmetrical nature of the ellagic acid core, stereochemical considerations are less complex than in many other natural products. However, the regioselectivity of reactions, such as glycosylation on the ellagic acid scaffold, is a critical aspect of the synthesis of some of its more complex derivatives. tandfonline.com The highly crystalline nature and poor solubility of ellagic acid and some of its derivatives in many organic solvents present challenges in their chemical synthesis and handling. tandfonline.com Researchers have employed strategies like using lipophilic protective groups to improve solubility and facilitate chemical reactions. tandfonline.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

4274-26-4 |

|---|---|

Molecular Formula |

C22H14O12 |

Molecular Weight |

470.3 g/mol |

IUPAC Name |

(7,13,14-triacetyloxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaen-6-yl) acetate |

InChI |

InChI=1S/C22H14O12/c1-7(23)29-13-5-11-15-16-12(22(28)33-19(15)17(13)31-9(3)25)6-14(30-8(2)24)18(32-10(4)26)20(16)34-21(11)27/h5-6H,1-4H3 |

InChI Key |

ZYIHXOSKMVETGC-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC(=O)C)OC(=O)C)C(=O)O2)OC(=O)C |

Canonical SMILES |

CC(=O)OC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC(=O)C)OC(=O)C)C(=O)O2)OC(=O)C |

Synonyms |

EAPA cpd ellagic acid peracetate |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Modifications of Ellagic Acid Tetraacetate

Strategies for the Esterification of Ellagic Acid to its Tetraacetate Form

The conversion of ellagic acid to its tetraacetate form is a crucial step in enhancing its solubility and potential for further chemical modification. tandfonline.comtorvergata.it This transformation is primarily achieved through esterification, a reaction that replaces the hydrogen atoms of the four hydroxyl groups on the ellagic acid molecule with acetyl groups.

Conventional Synthetic Routes and Their Yields

The acetylation of ellagic acid to produce ellagic acid tetraacetate is a well-established laboratory procedure. nih.govnih.gov One common method involves the treatment of ellagic acid with acetic anhydride (B1165640) in the presence of a base catalyst, such as pyridine (B92270) or sodium acetate (B1210297). lookchem.com The reaction with sodium acetate is typically carried out at elevated temperatures, around 100-110°C, for approximately 2 hours, and has been reported to achieve a yield of up to 90%. lookchem.com Alternatively, using pyridine as a catalyst at room temperature (20°C) for 12 hours can result in a yield of 85%. lookchem.com A similar method using pyridine for 12 hours has also been reported with a 70% yield. lookchem.com

Another approach to synthesizing ellagic acid involves the oxidative dimerization of its precursor, gallic acid, which can be achieved with a high yield of 83% over two steps. lookchem.com Following the synthesis of ellagic acid, it can be acetylated to form the tetraacetate derivative. nih.gov The tetraacetate dilactone can be crystallized from acetic anhydride. lookchem.com

| Reagents | Conditions | Yield (%) | Reference |

| Acetic anhydride, Sodium acetate | 100-110°C, 2 hours | 90 | lookchem.com |

| Acetic anhydride, Pyridine | 20°C, 12 hours | 85 | lookchem.com |

| Acetic anhydride, Pyridine | 12 hours | 70 | lookchem.com |

| Gallic acid (to ellagic acid) | Oxidative dimerization | 83 (for ellagic acid) | lookchem.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of ellagic acid and its derivatives to minimize the use of hazardous reagents and solvents. mdpi.com One such approach involves the use of deep eutectic solvents (DESs) in the synthesis of ellagic acid from ethyl gallate, a derivative of gallic acid. beilstein-journals.org This method boasts high yields and purity, even at larger scales, with a reported yield of 61.8%. The use of DESs, which are biodegradable and have low toxicity, presents a more sustainable alternative to conventional organic solvents. researchgate.net

Another green approach involves the biosynthesis of ellagic acid using microorganisms. scielo.brscielo.br Certain yeasts can produce enzymes like tannase (B8822749) and β-glucosidase, which can hydrolyze ellagitannins from natural sources like strawberries to yield ellagic acid. scielo.brscielo.br This biocatalytic method operates under mild conditions and avoids the use of harsh chemicals. Further research is focused on optimizing these green synthetic routes to make them more efficient and scalable for industrial applications.

Derivatization and Analog Synthesis from this compound Precursors

The tetra-acetylated form of ellagic acid serves as a versatile precursor for the synthesis of various derivatives and analogs with potentially enhanced biological activities or modified physicochemical properties. nih.govnih.gov

Synthesis of Novel this compound Conjugates

Researchers have explored the synthesis of novel conjugates of this compound to improve its properties. For instance, the synthesis of 3,3'-di-β-D-glucopyranosylellagic acid decaacetate has been reported. nih.gov The introduction of sugar moieties can enhance the water solubility and bioavailability of the parent compound. The synthesis of such conjugates often involves multi-step reactions, including the protection and deprotection of functional groups. tandfonline.com

Structural Modifications and their Synthetic Feasibility

Structural modifications of the ellagic acid backbone, starting from its tetraacetate precursor, are being investigated to create new analogs. researchgate.net These modifications can include the introduction of different functional groups or the alteration of the core ring structure. For example, the synthesis of 3,3'-di-n-octyl-4,4'-dihexanoylellagic acid has been achieved, demonstrating the feasibility of introducing long alkyl chains. nih.gov The choice of protective groups is critical in these syntheses to ensure regioselectivity and to overcome the low solubility of many ellagic acid derivatives in organic solvents. tandfonline.com The use of lipophilic protecting groups like the triisopropylsilyl (TIPS) group has been shown to increase solubility in organic solvents, facilitating further reactions. tandfonline.com

Purification and Isolation Techniques in Laboratory Settings

The purification of this compound from reaction mixtures is essential to obtain a high-purity product for further studies. nih.govnih.govmdpi.com Crystallization is a common method for purifying the tetraacetate, which can be crystallized from acetic anhydride or pyridine. lookchem.comnih.gov

For the isolation and purification of ellagic acid and its derivatives from natural sources or synthetic mixtures, a combination of chromatographic techniques is often employed. nih.govresearchgate.net Column chromatography using silica (B1680970) gel is a standard method for the initial fractionation of crude extracts. researchgate.net Further purification can be achieved using semi-preparative High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net

In the context of isolating ellagic acid from plant materials, methods like macroporous resin adsorption have proven effective. mdpi.commdpi.comresearchgate.net This technique allows for the selective adsorption of ellagic acid from an extract, followed by elution with a suitable solvent to obtain a purified product. mdpi.commdpi.comresearchgate.net The purity of the final compound is typically verified using analytical techniques such as HPLC and mass spectrometry. researchgate.netjapsonline.com

Iii. Pre Clinical Pharmacological Investigations of Ellagic Acid Tetraacetate

Mechanistic Studies on Cellular and Molecular Targets

Pre-clinical research has delved into the molecular mechanisms by which ellagic acid, the parent compound of ellagic acid tetraacetate, exerts its pharmacological effects. These investigations have identified several key cellular and molecular targets, providing a foundation for understanding the potential therapeutic actions of its derivatives. It is important to note that much of the existing research has been conducted on ellagic acid, and the specific effects of the tetraacetate form may differ.

Ellagic acid has been shown to modulate a variety of cellular signaling pathways that are critical in the regulation of cell proliferation, survival, and inflammation.

Ellagic acid has demonstrated the ability to regulate the activity of several protein kinases, which are crucial enzymes in cellular signaling cascades.

Protein Kinase C (PKC): Studies have indicated that ellagic acid can down-regulate the expression of classical isozymes of PKC. nih.gov This class of PKC is primarily involved in cell proliferation and tumor growth. nih.gov By inhibiting PKC signaling, ellagic acid may contribute to its cancer-preventive role. nih.gov In contrast, treatment with ellagic acid has been observed to up-regulate the expression of novel and atypical PKC isozymes, which are often involved in apoptosis. d-nb.info

Akt/PI3K Pathway: Ellagic acid has been found to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.gov This pathway is a key regulator of cell survival and proliferation. In some cancer cell lines, ellagic acid treatment leads to the downregulation of PI3K and phosphorylated Akt (pAkt). nih.gov Furthermore, it has been shown to decrease the expression of phospho-AKT (Thr308). nih.gov

Other Kinases: Research has suggested that ellagic acid can exhibit inhibitory effects on a range of other kinases, including LYN, PKA, SYK, GSK3, FGR, and CK1, with IC50 values in the micromolar range. frontiersin.org It has also been shown to inhibit Casein Kinase II (CK2), a protein kinase involved in cell differentiation, proliferation, and apoptosis. caldic.comucsf.edu

Table 1: Kinases Regulated by Ellagic Acid

| Kinase Family | Specific Kinase/Pathway | Observed Effect of Ellagic Acid | Reference |

|---|---|---|---|

| Protein Kinase C | Classical PKC isozymes | Down-regulation of expression | nih.gov |

| Novel and atypical PKC isozymes | Up-regulation of expression | d-nb.info | |

| PI3K/Akt | PI3K/Akt pathway | Inhibition, downregulation of PI3K and pAkt | nih.gov |

| Phospho-AKT (Thr308) | Decreased expression | nih.gov | |

| Other Kinases | LYN, PKA, SYK, GSK3, FGR, CK1 | Inhibition | frontiersin.org |

| Casein Kinase II (CK2) | Inhibition | caldic.comucsf.edu |

Ellagic acid influences the activity of key transcription factors that control the expression of genes involved in inflammation, oxidative stress response, and cell survival.

Nuclear Factor-kappa B (NF-κB): A significant body of evidence points to the inhibition of NF-κB activation by ellagic acid. nih.govnih.govnih.govnih.gov NF-κB is a crucial transcription factor that promotes inflammation and cell survival. nih.gov Ellagic acid has been shown to decrease NF-κB binding activity in a dose-dependent manner and can suppress the nuclear translocation of its p65 and p50 subunits. nih.govnih.gov This inhibition of the NF-κB pathway is considered a key mechanism for its anti-inflammatory and pro-apoptotic effects. nih.govnih.govnih.gov

Nuclear factor erythroid 2-related factor 2 (Nrf2): Ellagic acid has been reported to activate the Nrf2 signaling pathway. nih.govmdpi.commdpi.com Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of protective enzymes like heme oxygenase-1 (HO-1) and quinone oxidoreductase 1 (NQO1). nih.gov The activation of the Nrf2/HO-1 pathway is a proposed mechanism for the protective effects of ellagic acid against oxidative stress. mdpi.com

Table 2: Transcription Factors Modulated by Ellagic Acid

| Transcription Factor | Observed Effect of Ellagic Acid | Downstream Consequences | Reference |

|---|---|---|---|

| NF-κB | Inhibition of activation and binding activity | Decreased expression of pro-inflammatory and pro-survival genes | nih.govnih.govnih.govnih.gov |

| Nrf2 | Activation of signaling pathway | Increased expression of antioxidant enzymes (e.g., HO-1, NQO1) | nih.govmdpi.commdpi.com |

Ellagic acid has been consistently shown to induce apoptosis, or programmed cell death, in various cancer cell lines through the modulation of key apoptotic pathways.

Mitochondrial (Intrinsic) Pathway: A primary mechanism of ellagic acid-induced apoptosis involves the mitochondrial pathway. nih.govnih.gov This is characterized by mitochondrial depolarization, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspases. nih.govnih.gov Ellagic acid treatment has been associated with an altered balance of the Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio promotes mitochondrial membrane permeabilization. nih.govmdpi.com The released cytochrome c then binds to Apaf-1, forming the apoptosome and activating the initiator caspase-9, which in turn activates the executioner caspase-3. researchgate.net

Caspase Activation: The induction of apoptosis by ellagic acid is consistently linked to the activation of caspases, the key executioners of programmed cell death. d-nb.infonih.govnih.gov Studies have demonstrated the increased expression and activity of caspase-3 following ellagic acid treatment. d-nb.infonih.gov

TGF-β/Smad3 Signaling Pathway: In some cancer cell lines, such as breast and colon cancer cells, ellagic acid has been found to induce apoptosis through the transforming growth factor-beta (TGF-β)/Smad3 signaling pathway. nih.govnih.gov

Table 3: Key Events in Ellagic Acid-Induced Apoptosis

| Apoptotic Event | Specific Molecule/Process | Observed Effect of Ellagic Acid | Reference |

|---|---|---|---|

| Mitochondrial Pathway | Mitochondrial Depolarization | Stimulation | nih.govnih.gov |

| Cytochrome c Release | Stimulation | nih.govnih.gov | |

| Bax/Bcl-2 Ratio | Increased ratio (upregulation of Bax, downregulation of Bcl-2) | nih.govmdpi.com | |

| Caspase Activation | Caspase-3 | Increased expression and activity | d-nb.infonih.gov |

| Caspase-9 | Activation | researchgate.net | |

| Other Pathways | TGF-β/Smad3 Signaling | Induction | nih.govnih.gov |

Ellagic acid has been found to alter the activity of various enzymes, particularly those involved in inflammatory processes.

A key aspect of the anti-inflammatory effects of ellagic acid is its ability to inhibit enzymes that promote inflammation.

Cyclooxygenase-2 (COX-2): Ellagic acid has been shown to ameliorate the expression of COX-2, an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. nih.govmdpi.com Docking studies have also suggested a high affinity of ellagic acid towards the COX-2 enzyme. nih.gov

Lipoxygenase (LOX): While there are no specific reports on the inhibition of 5-lipoxygenase, ellagic acid has been recorded to exhibit concentration-dependent inhibition against the 12-lipoxygenase isoform. mdpi.com

Other Enzymes: Ellagic acid has been found to inhibit the tautomerase activity of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine with enzymatic functions. mdpi.com It has also been shown to inhibit the activity of tyrosinase. nih.gov In some contexts, it can decrease the activity of lactate (B86563) dehydrogenase (LDH), which can be indicative of reduced cytotoxicity. d-nb.info

Table 4: Enzymes with Altered Activity due to Ellagic Acid

| Enzyme | Function | Observed Effect of Ellagic Acid | Reference |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Pro-inflammatory prostaglandin (B15479496) synthesis | Ameliorated expression | nih.govmdpi.com |

| 12-Lipoxygenase (12-LOX) | Pro-inflammatory leukotriene synthesis | Inhibition | mdpi.com |

| Macrophage Migration Inhibitory Factor (MIF) | Pro-inflammatory cytokine with tautomerase activity | Inhibition of tautomerase activity | mdpi.com |

| Tyrosinase | Melanin (B1238610) synthesis | Inhibition | nih.gov |

| Lactate Dehydrogenase (LDH) | Glycolysis | Decreased activity | d-nb.info |

Enzymatic Activity Alterations

Activation of Antioxidant Enzymes

Ellagic acid has been shown to exert protective effects against oxidative damage by activating endogenous antioxidant enzymes. nih.gov Studies suggest that EA can activate key enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and glutathione-S-transferase (GST). nih.gov This activation helps to scavenge free radicals and prevent cellular damage from lipid peroxidation. nih.govnih.gov The mechanism is thought to involve not only direct radical scavenging but also the stimulation of pathways like the pentose (B10789219) phosphate (B84403) pathway, which produces the reducing equivalents necessary to support the cellular antioxidant enzyme response. researchgate.net By bolstering these natural defense systems, ellagic acid helps mitigate oxidative stress in cellular environments. nih.govnih.gov

Other Enzyme Systems Modulation (e.g., tyrosinase, pyruvate (B1213749) kinase)

Beyond its antioxidant enzyme activity, ellagic acid and its derivatives modulate other critical enzyme systems.

Acetoxy Drug: Protein Transacetylase (TAase): Research has identified a novel enzyme, acetoxy drug: protein transacetylase (TAase), which catalyzes the transfer of acetyl groups from polyphenolic acetates to specific receptor proteins. ajol.info In this context, this compound (EATA) was found to be a substrate for this enzyme, demonstrating that the acetylated form has distinct biochemical interactions. ajol.info This process of acetylation was shown to impact mycobacterial growth, indicating a unique mechanism of action for the tetraacetate derivative. ajol.info

Tyrosinase: Ellagic acid is a recognized inhibitor of tyrosinase, the key enzyme in melanin synthesis. nih.govnih.gov This inhibitory action, which has been found to be more potent than other known agents like arbutin, is the basis for its use in skin-whitening cosmetic products. nih.govresearchgate.net Kinetic studies have determined that EA acts as a reversible, mixed-type inhibitor of mushroom tyrosinase. nih.gov

Pyruvate Kinase: Recent studies have identified liver pyruvate kinase (PKL) as a therapeutic target for non-alcoholic fatty liver disease (NAFLD). nih.govmdpi.com Ellagic acid and its metabolites have emerged as potent and selective allosteric inhibitors of PKL. nih.govresearchgate.net Molecular modeling suggests this inhibition occurs through the stabilization of the enzyme's inactive state, presenting a novel mechanism for managing metabolic disorders. nih.govmdpi.com

Other Kinases: Ellagic acid also demonstrates inhibitory activity against a range of other kinases. It is a potent, ATP-competitive inhibitor of Casein Kinase 2 (CK2) and SHP2. medchemexpress.com It also blocks other kinases including LYN, PKA, SYK, and GSK3, albeit with lower potency. medchemexpress.com

Receptor Binding and Ligand Interactions

The interactions of ellagic acid with various cellular receptors and its potential as a ligand have been explored through computational and in vitro studies.

Adrenergic Receptors: In silico and in vitro studies have shown that ellagic acid can engage with human α2A and α2C adrenergic receptors (ARs). semanticscholar.orgmdpi.com It appears to act as a partial agonist, with binding stabilized by hydrogen bonds and π-π interactions within the receptor pocket. semanticscholar.org Functionally, EA was found to mimic the action of the agonist clonidine (B47849) in inhibiting noradrenaline release from hippocampal nerve endings, an effect that was reversed by the antagonist yohimbine, confirming the engagement of α2-ARs. mdpi.com

VEGFR-2: Ellagic acid has been reported to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) expression in pancreatic cancer cells. mdpi.com This interaction is believed to contribute to its anti-angiogenic effects, which are crucial for preventing tumor growth and metastasis. mdpi.com

Ligand for Metal-Organic Frameworks (MOFs): The structure of ellagic acid, with its catechol-like features, makes it a suitable candidate to act as a linker ligand in the formation of metal-organic frameworks. researchgate.net

Docking Studies: Molecular docking simulations have been used to predict the binding affinity of ellagic acid derivatives. One study explored the docking of this compound to the RNA-dependent RNA-polymerase of human metapneumovirus, suggesting its potential as a viral inhibitor. researchgate.net

In Vitro Efficacy Studies in Cell Culture Models

Assessment of Antiproliferative Effects in Various Cell Lines

Ellagic acid has demonstrated significant antiproliferative activity across a wide spectrum of cancer cell lines in vitro. amegroups.orgnih.gov Its effects are often dose-dependent and are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.govlidsen.com

Research has documented these effects in numerous cell lines, including:

Colon Cancer: Strong antiproliferative activity was observed in Caco-2 and HCT-116 colon cancer cells. nih.govlidsen.com

Breast Cancer: EA inhibits the proliferation of MCF-7 and Hs 578T breast cancer cells. nih.govlidsen.com

Prostate Cancer: Antiproliferative effects have been noted in DU 145 human prostatic cancer cells. nih.gov

Pancreatic Cancer: EA was shown to inhibit the growth of PANC-1, AsPC-1, and MIA PaCA-2 pancreatic cancer cell lines. amegroups.org

Bladder Cancer: Studies on T24, UM-UC-3, 5637, and HT-1376 human bladder cancer cell lines indicate that EA exerts anti-proliferative effects and enhances the activity of the chemotherapy drug mitomycin C. mdpi.com

Notably, ellagic acid has been shown to express selective cytotoxicity, inhibiting the growth of cancer cells while having no toxic effect on the viability of normal human lung fibroblast cells. nih.gov

Interactive Table: Antiproliferative Effects of Ellagic Acid in Various Cell Lines

| Cell Line | Cancer Type | Observed Effects | Reference(s) |

| Caco-2 | Colon | Strong antiproliferative activity, apoptosis induction, decreased ATP levels. | nih.govlidsen.com |

| HCT-116 | Colon | Dose-dependent pro-apoptotic and anti-proliferative activity. | lidsen.com |

| MCF-7 | Breast | Anti-proliferative activity, apoptosis induction. | nih.govlidsen.com |

| Hs 578T | Breast | Anti-proliferative activity, apoptosis induction. | nih.gov |

| DU 145 | Prostate | Strong antiproliferative activity, apoptosis induction. | nih.gov |

| PANC-1 | Pancreatic | Inhibition of proliferation, induction of apoptosis. | amegroups.org |

| AsPC-1 | Pancreatic | Inhibition of proliferation. | amegroups.org |

| MIA PaCA-2 | Pancreatic | Inhibition of proliferation at higher concentrations. | amegroups.org |

| T24 | Bladder | Anti-proliferative effects, S phase accumulation, apoptosis. | mdpi.com |

| UM-UC-3 | Bladder | Anti-proliferative effects. | mdpi.com |

| 5637 | Bladder | Anti-proliferative effects. | mdpi.com |

| HT-1376 | Bladder | Anti-proliferative effects. | mdpi.com |

Investigation of Antioxidant Capacity and Oxidative Stress Reduction in Cellular Systems

The potent antioxidant activity of ellagic acid has been consistently demonstrated in various cellular models. nih.govmdpi.com It effectively counteracts oxidative stress by scavenging reactive oxygen species (ROS) and protecting cells from DNA damage. nih.govrsc.org

In cultured Chinese Hamster Ovary (CHO) cells, ellagic acid showed a marked ability to reduce DNA damage induced by potent oxidants like hydrogen peroxide and Bleomycin. nih.gov Further studies using SH-SY5Y neuroblastoma cells, a model for brain cells, confirmed that EA could protect against heavy metal-induced neurotoxicity and oxidative stress. mdpi.com Pre-treatment with EA significantly decreased ROS production induced by various stressors in a dose-dependent manner. mdpi.com This ROS scavenging ability is considered comparable to that of important natural antioxidants like vitamin E and vitamin C. nih.gov These findings underscore the role of ellagic acid as a strong natural antioxidant capable of suppressing oxidative stress in biological systems. nih.gov

Anti-inflammatory Response Evaluation in Cultured Immune Cells

Ellagic acid exhibits significant anti-inflammatory properties by modulating the response of immune and other cells in culture. nih.govmdpi.com It has been shown to reduce the production of pro-inflammatory cytokines while increasing anti-inflammatory ones. nih.govnih.gov

In studies involving cultured immune cells and other models, EA has been reported to:

Suppress the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-6). amegroups.orgmdpi.com

Increase the levels of anti-inflammatory cytokines like IL-10. nih.gov

Inhibit key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB). amegroups.orgfrontiersin.org

Reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). amegroups.org

These effects have been observed in various cell types, including macrophages and keratinocytes, demonstrating a broad potential to mitigate inflammatory responses at the cellular level. mdpi.comfrontiersin.org

Neuroprotective Potential in Neuronal Cell Models

Ellagic acid (EA) has demonstrated significant neuroprotective properties in various in vitro neuronal cell models, primarily through its antioxidant and anti-apoptotic mechanisms. mdpi.comacs.orgnih.govnih.gov In human neuroblastoma SH-SY5Y cells, a common model for brain cell research, EA has shown a capacity to protect against neurotoxicity induced by heavy metals like cadmium, mercury, and lead. mdpi.comnih.govresearchgate.net Pre-treatment with EA resulted in a notable, concentration-dependent cytoprotective effect, particularly against cadmium-induced toxicity. mdpi.comnih.gov This protection is linked to a significant decrease in the production of reactive oxygen species (ROS). mdpi.comnih.gov

Studies using SH-SY5Y cells have shown that EA can reduce oxidative stress induced by hydrogen peroxide in a dose-dependent manner. mdpi.com The neuroprotective mechanism involves preventing neuronal apoptosis by attenuating ROS levels and inhibiting the activation of caspase-3, a key enzyme in the mitochondrial apoptotic pathway. mdpi.comacs.org This suggests that dietary sources rich in precursors to EA could serve as functional foods to mitigate oxidative stress associated with neurodegenerative diseases. acs.org Furthermore, EA is recognized for its ability to scavenge free radicals, chelate iron, and alleviate mitochondrial dysfunction, all of which contribute to its neuroprotective activity. nih.govnih.gov

Immunomodulatory Effects in Immune Cell Models

Ellagic acid exhibits notable immunomodulatory effects in various immune cell models, primarily by regulating inflammatory pathways. mdpi.combfactoryitalia.it In studies using human monocytic cell lines such as U937 and THP-1, which are models for immune response investigation, EA has been shown to modulate the immune response following stimulation with lipopolysaccharide (LPS), a potent inflammatory agent. mdpi.comnih.govresearchgate.net

Specifically, EA treatment has been found to reduce the activity of nuclear factor-kappa B (NF-κB), a critical protein complex that controls the production of inflammatory cytokines. nih.govresearchgate.net In LPS-stimulated U937 cells, both EA and its metabolite, Urolithin A, decreased NF-κB activity. nih.gov In THP-1 differentiated macrophages, EA treatment dramatically reduced the expression of Toll-like receptor 4 (TLR4), a key receptor involved in initiating the inflammatory response to LPS. nih.govresearchgate.net The suppression of TLR4 suggests that EA's anti-inflammatory properties may be mediated through both TLR4/NF-κB-dependent and independent pathways. mdpi.com

Further investigations in RAW264.7 macrophage cells revealed that EA could significantly decrease the levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), even at low concentrations. mdpi.com These findings highlight EA's potential to regulate immune cell functions and suppress inflammatory responses at a cellular level. bfactoryitalia.itresearchgate.netmdpi.com

In Vivo Pre-clinical Animal Model Studies

In vivo studies using various animal models have substantiated the pre-clinical potential of Ellagic Acid across a spectrum of pathologies. nih.govresearchgate.net Research in rodent models has demonstrated EA's efficacy in mitigating conditions related to oxidative stress, inflammation, and specific diseases like neurodegenerative disorders and metabolic syndrome. nih.govfrontiersin.orgnih.govresearchgate.neteuropeanreview.orgtums.ac.irresearchgate.netresearchgate.net

Evaluation of Efficacy in Rodent Models of Disease (e.g., inflammation, oxidative stress, specific disease pathologies)

Ellagic acid has shown significant efficacy in a variety of rodent models of disease, primarily by targeting inflammation and oxidative stress.

Neuroprotection: In rat models of Alzheimer's disease, EA pretreatment improved learning and memory deficits by protecting neurons and mitigating oxidative stress. nih.gov It also showed protective effects in a rat model of Huntington's disease by preserving mitochondrial function and reducing oxido-nitrosative stress. researchgate.netresearchgate.net In a mouse model of Parkinson's disease, EA administration prevented the degeneration of dopamine (B1211576) neurons by inhibiting oxidative stress and neuroinflammation. nih.govresearchgate.net Furthermore, in mice subjected to social isolation stress, EA demonstrated antidepressant-like effects by attenuating the neuro-inflammatory response. nih.gov Studies on mice with seizures also suggest that EA can modulate seizure susceptibility.

Anti-inflammatory and Antioxidant Effects: In a rat model of nonalcoholic fatty liver disease (NAFLD), EA was found to improve the condition by modulating necroptosis, autophagy, inflammation, and stress. wiley.com It has also demonstrated protective effects against alcoholic liver disease in mice by mitigating oxidative stress, inflammation, and steatosis. frontiersin.org In rats with hepatic ischemia-reperfusion injury, EA reduced oxidative stress levels and prevented inflammation and cell death. europeanreview.orgeuropeanreview.org Similarly, in a rat model of metabolic syndrome, EA supplementation was shown to ameliorate disease features by suppressing oxidative stress.

The table below summarizes the findings from various rodent model studies.

Table 1: Efficacy of Ellagic Acid in Rodent Models of Disease| Disease Model | Animal | Key Findings | Citations |

|---|---|---|---|

| Alzheimer's Disease | Rat | Improved learning and memory; neuronal protection; mitigated oxidative stress. | nih.gov |

| Huntington's Disease | Rat | Preserved mitochondrial function; reduced oxido-nitrosative stress; improved motor and cognitive functions. | researchgate.netresearchgate.net |

| Parkinson's Disease | Mouse, Rat | Prevented dopamine neuron degeneration; inhibited oxidative stress and neuroinflammation; improved motor impairments. | nih.govtums.ac.irresearchgate.net |

| Social Isolation Stress | Mouse | Exerted antidepressant-like effects; attenuated neuro-inflammatory response. | nih.gov |

| Seizures | Mouse | Modulated seizure susceptibility; elevated seizure threshold. | |

| Nonalcoholic Fatty Liver Disease | Rat | Modulated necroptosis and autophagy; reduced inflammation and oxidative stress. | wiley.com |

| Alcoholic Liver Disease | Mouse | Mitigated oxidative stress, inflammatory response, and steatosis. | frontiersin.org |

| Hepatic Ischemia Reperfusion | Rat | Reduced oxidative stress; prevented inflammation and cell death. | europeanreview.orgeuropeanreview.org |

| Metabolic Syndrome | Rat | Ameliorated features of metabolic syndrome; suppressed oxidative stress. |

Histopathological and Molecular Analyses in Animal Tissues

Histopathological and molecular analyses of tissues from animal models treated with Ellagic Acid (EA) have provided visual and mechanistic evidence of its protective effects.

Histopathological Findings: In a rat model of hepatocellular carcinoma, EA treatment effectively restored the altered structure of the liver, reducing the marked nodularity seen in diseased animals. mdpi.com Similarly, in mice with alcohol-induced liver injury, EA administration markedly improved the hepatic architecture, which showed significant damage, edema, and inflammatory cell infiltration in the untreated group. frontiersin.org Studies on rats with arsenic-induced hepatotoxicity also confirmed that EA co-administration led to limited signs of hepatocyte injury compared to the arsenic-only group. nih.gov In a rat model of gingival tissue injury, the group treated with EA showed improved gingival epithelium, increased collagen fiber production, and more organized dermis compared to the untreated burn group, which exhibited degenerated epithelium and inflammatory cell infiltration. scielo.brnih.gov In the brain, EA has been shown to improve the histopathology in diabetic rats and reduce injury to hippocampal neurons in models of cognitive impairment. tums.ac.ir Following hepatic ischemia-reperfusion in rats, EA administration improved the histopathology, which otherwise showed hepatocyte degeneration, sinusoidal dilatation, and leukocyte infiltration. europeanreview.orgeuropeanreview.org

Molecular Analyses: Molecular investigations have shed light on the mechanisms underlying these histopathological improvements. In the hepatocellular carcinoma model, EA was found to downregulate the mRNA expression of transforming growth factor-alpha (TGF-α), transforming growth factor-beta (TGF-β), and vascular endothelial growth factor (VEGF), while restoring the expression of the tumor suppressor gene p53. mdpi.com This led to an increase in apoptotic cells immunostained with caspase-3 and a decrease in cancer stem cells. mdpi.com In a rat model of Alzheimer's, EA treatment resulted in a higher number of Nissl-stained neurons in the CA1 area of the hippocampus, indicating neuronal protection. nih.gov In the context of liver ischemia-reperfusion, EA treatment decreased the expression of the inflammatory marker TNF-α and the apoptotic initiator Caspase-9 in hepatocytes. europeanreview.org In gingival tissue, EA increased the expression of fibroblast growth factor (FGF) and epidermal growth factor (EGF), both crucial for wound healing. scielo.brnih.gov

Biomarker Modulation in Animal Models

Ellagic acid (EA) has been shown to significantly modulate a wide range of biomarkers associated with inflammation, oxidative stress, and specific pathologies in various animal models.

Inflammatory Biomarkers: Across multiple studies, EA consistently demonstrates an ability to reduce pro-inflammatory cytokines. In rodent models of liver disease, neuroinflammation, and colitis, EA treatment led to decreased levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govwiley.comfrontiersin.orgmdpi.comnih.govmdpi.com For instance, in a rat model of nonalcoholic fatty liver disease, EA administration significantly decreased TNF-α and IL-6. wiley.com Conversely, EA has been shown to increase the levels of anti-inflammatory cytokines, such as Interleukin-10 (IL-10) and Interleukin-4 (IL-4). wiley.comnih.gov In a rat model of acute kidney injury, EA treatment caused a notable reduction in TNF-α levels while increasing IL-10 levels in blood samples.

Oxidative Stress Biomarkers: EA treatment effectively modulates biomarkers of oxidative stress. It has been found to decrease levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, in the liver, brain, and blood of various rodent models. europeanreview.orgwiley.comfrontiersin.orgeuropeanreview.orgnih.gov Concurrently, EA enhances the body's antioxidant defense system by increasing the activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), and elevating the levels of glutathione (GSH). researchgate.netwiley.comfrontiersin.orgscielo.brnih.gov For example, in mice with alcohol-induced liver disease, EA supplementation alleviated oxidative stress by downregulating MDA content and restoring the activities of GSH-Px, CAT, and SOD. frontiersin.org

Disease-Specific Biomarkers: In a rat model of hepatocellular carcinoma, EA administration significantly decreased the levels of tumor biomarkers such as alpha-fetoprotein (AFP) and gamma-glutamyl transferase (GGT). mdpi.com In a mouse model of osteoarthritis, EA treatment decreased levels of RANKL, a key factor in bone resorption, while enhancing hydroxyproline (B1673980) values, indicating a chondroprotective effect. mdpi.com

The interactive table below summarizes the modulation of key biomarkers by Ellagic Acid in different animal models.

Table 2: Modulation of Key Biomarkers by Ellagic Acid in Animal Models| Biomarker Category | Biomarker | Effect of EA Treatment | Animal Model(s) | Citations |

|---|---|---|---|---|

| Inflammatory | TNF-α | ↓ Decreased | Rats (NAFLD, Kidney Injury, HCC), Mice (Alcoholic Liver Disease, Colitis) | wiley.comfrontiersin.orgmdpi.comnih.gov |

| IL-6 | ↓ Decreased | Rats (NAFLD), Mice (Alcoholic Liver Disease, Colitis) | wiley.comfrontiersin.orgnih.gov | |

| IL-10 | ↑ Increased | Rats (NAFLD, Kidney Injury) | wiley.com | |

| IL-4 | ↑ Increased | Rats (NAFLD), MS Patients | wiley.comnih.gov | |

| Oxidative Stress | MDA | ↓ Decreased | Rats (NAFLD, Hepatic IR), Mice (Alcoholic Liver Disease), Rats (Gingival Injury) | europeanreview.orgwiley.comfrontiersin.orgeuropeanreview.orgnih.gov |

| SOD | ↑ Increased | Rats (NAFLD), Mice (Alcoholic Liver Disease), Rats (HD) | researchgate.netwiley.comfrontiersin.org | |

| CAT | ↑ Increased | Rats (NAFLD), Mice (Alcoholic Liver Disease), Rats (HD) | researchgate.netwiley.comfrontiersin.org | |

| GSH | ↑ Increased | Rats (NAFLD, Hepatic IR), Mice (Alcoholic Liver Disease), Rats (Gingival Injury) | europeanreview.orgwiley.comfrontiersin.orgeuropeanreview.orgscielo.brnih.gov | |

| Disease-Specific | AFP / GGT | ↓ Decreased | Rats (Hepatocellular Carcinoma) | mdpi.com |

| RANKL | ↓ Decreased | Mice (Osteoarthritis) | mdpi.com |

Iv. Pharmacokinetic and Metabolic Profile Research in Pre Clinical Models

Absorption and Distribution Studies in Animal Systems

Research into the absorption and distribution of ellagic acid in animal models reveals a complex process characterized by generally low bioavailability of the parent compound and extensive metabolism by the gut microbiota.

Studies in non-human species consistently demonstrate the poor oral bioavailability of ellagic acid. mdpi.commdpi.com This is attributed to its low water solubility and limited permeability across the intestinal barrier. mdpi.commdpi.com

The low bioavailability of EA is a significant factor, with some studies indicating that less than 1% of ingested EA is absorbed. torvergata.it This has led to the investigation of various formulations, including phospholipid complexes, to improve its absorption. thieme-connect.de The majority of ingested EA passes to the large intestine, where it is metabolized by the gut microbiota into more bioavailable compounds. nih.govresearchgate.net

Pharmacokinetic Parameters of Ellagic Acid in Rats (Oral Administration)

| Parameter | Value | Reference |

|---|---|---|

| Dose | 50 mg/kg | nih.gov |

| Cmax (Peak Plasma Concentration) | 93.6 ng/mL | nih.gov |

| Tmax (Time to Peak Plasma Concentration) | ~0.5 hours | nih.gov |

| AUC (Area Under the Curve) | 457.2 ng/mL*h | nih.gov |

| Half-life (t1/2α) | 0.25 hours | nih.gov |

| Half-life (t1/2β) | 6.86 hours | nih.gov |

Following absorption, ellagic acid distributes to various tissues in animal models. Studies in rats have shown that after oral administration, EA can be detected in the liver, kidneys, heart, lungs, and brain. nih.govmdpi.com The highest concentrations are typically found in the liver and kidneys. nih.govmdpi.comnih.gov

In a study where rats were given a 50 mg/kg oral dose of EA, the concentration in the liver peaked at 0.5 hours and was approximately three times higher than the maximum concentration in the plasma. nih.govmdpi.com Although EA was detected in the brain, the concentrations were relatively low, suggesting it can cross the blood-brain barrier to some extent. mdpi.commdpi.com Another study in mice following intraperitoneal injection of radiolabeled EA also showed the highest accumulation of radioactivity in the kidney and liver, with the lowest levels in the brain. nih.gov

Tissue Distribution of Ellagic Acid in Rats (0.5h post-oral administration of 50 mg/kg)

| Organ | Relative Concentration | Reference |

|---|---|---|

| Liver | Highest | nih.govmdpi.com |

| Kidney | High | nih.govmdpi.com |

| Heart | Detected | nih.govmdpi.com |

| Lung | Detected | nih.govmdpi.com |

| Brain | Lowest | nih.govmdpi.com |

Bioavailability Assessment in Non-Human Species

Biotransformation Pathways in Animal Models

The biotransformation of ellagic acid is a critical aspect of its pharmacokinetic profile, primarily involving extensive metabolism by the gut microbiota and subsequent modification in the liver.

The most significant biotransformation of ellagic acid occurs in the colon, where gut microbiota metabolize it into a series of compounds known as urolithins. researchgate.netcsic.essciopen.com This process begins with the hydrolysis of ellagitannins (if present) to release free EA. mdpi.com The unabsorbed EA is then converted by gut bacteria into various urolithins, such as urolithin A, urolithin B, urolithin C, and urolithin D. csic.esresearchgate.net

The formation of urolithins involves the loss of one of the two lactone rings of EA and subsequent dehydroxylation. csic.es These urolithin metabolites are more readily absorbed than EA itself and are considered to be the primary bioactive compounds responsible for the health effects associated with EA-rich foods. mdpi.comnih.gov Once absorbed, urolithins can be further metabolized in the liver to form glucuronide and sulfate (B86663) conjugates. csic.es In a study with rats, after oral administration of EA, two conjugates of a urolithin metabolite were detected in the bile. nih.gov

While specific enzymes for ellagic acid tetraacetate are not detailed, it is presumed to be hydrolyzed by esterases in the gut and/or liver to yield ellagic acid. The subsequent metabolism of ellagic acid involves several enzyme systems. In the gut, microbial enzymes are responsible for the conversion of EA to urolithins. researchgate.net

Once absorbed, EA and its urolithin metabolites undergo phase II metabolism in the liver. torvergata.it This involves enzymes such as UDP-glucuronosyltransferases (UGTs) for glucuronidation and sulfotransferases (SULTs) for sulfation. csic.es In mice, water-soluble conjugates of EA found in urine and bile include sulfate esters, glucuronide, and glutathione (B108866) conjugates. nih.gov

Identification of Metabolites and Their Formation Pathways (e.g., Urolithins)

Excretion Routes in Pre-clinical Species

The excretion of ellagic acid and its metabolites occurs through both urine and feces. In a study with rats, following oral administration of EA, approximately 10% of the dose was excreted as a urolithin metabolite in the urine and feces. nih.gov Unchanged ellagic acid was not detected in the urine or feces of normal rats, but small amounts were found in the feces of germ-free rats, highlighting the role of gut microbiota in its metabolism. nih.gov

In mice that received an intraperitoneal injection of radiolabeled EA, peak radioactivity in the bile was observed at 60 minutes, while the peak in urine occurred at 120 minutes. nih.gov The majority of the excreted radioactivity was in the form of EA and its water-soluble conjugates. nih.gov

V. Analytical Methodologies for Ellagic Acid Tetraacetate

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the isolation and quantification of ellagic acid tetraacetate. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, provide the necessary resolution and sensitivity for detailed analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile polyphenolic compounds, including ellagic acid and its derivatives like the tetraacetate. taylorandfrancis.comscispace.com The method's high resolution and sensitivity make it suitable for separating these compounds from complex mixtures, such as reaction products or natural extracts. ijariie.comaustinpublishinggroup.com In practice, HPLC analysis of ellagic acid often utilizes a reverse-phase C18 column with a mobile phase consisting of an acidified aqueous solvent and an organic modifier like methanol (B129727) or acetonitrile. scispace.comijariie.comaustinpublishinggroup.comnih.gov Detection is typically performed using a UV-Vis detector, with characteristic absorption maxima for the ellagic acid scaffold observed around 254 nm and 364 nm. ijariie.com

While specific HPLC methods validated exclusively for this compound are not extensively detailed in the literature, the principles applied to ellagic acid are directly relevant. The addition of four acetyl groups increases the compound's hydrophobicity, which would necessitate adjustments to the mobile phase composition, likely requiring a higher proportion of the organic solvent for effective elution from a reverse-phase column. The purity of isolated compounds, including derivatives of ellagic acid, is often confirmed to be greater than 98% by HPLC analysis. taylorandfrancis.com

| Parameter | Condition | Source |

|---|---|---|

| Column | Reverse-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | scispace.comaustinpublishinggroup.comnih.gov |

| Mobile Phase | Isocratic or gradient mixture of acidified water (e.g., with phosphoric or formic acid) and methanol/acetonitrile | taylorandfrancis.comscispace.comijariie.com |

| Flow Rate | Typically 0.8 - 1.2 mL/min | scispace.comaustinpublishinggroup.com |

| Detection Wavelength | ~254 nm | ijariie.comaustinpublishinggroup.comnih.gov |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. However, polyphenols like ellagic acid are non-volatile due to their multiple polar hydroxyl groups. Therefore, a derivatization step is required to convert them into more volatile forms suitable for GC analysis. Acetylation, which produces this compound, is one such derivatization method that increases the compound's volatility.

GC analysis, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), can be used to quantify and identify these derivatized phenolic compounds. nih.gov Research on various plant extracts has successfully used GC to profile phenolic constituents, including derivatives of benzoic acid such as ellagic acid. nih.gov The thermal oxidation products of oils, which can include phenolic compounds, have also been characterized using GC-based methods. spectroscopyonline.com This indicates the utility of GC for analyzing this compound, treating it as a specific, volatile derivative of the parent compound.

The coupling of chromatographic separation with mass spectrometry detection, known as hyphenation, provides a superior level of analytical detail.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally sensitive and specific technique for the analysis of compounds in complex matrices. nih.gov It combines the separation power of HPLC with the mass-resolving capability of MS, allowing for the determination of molecular weight and structural information of the eluting compounds. taylorandfrancis.com Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) has been developed for the rapid and sensitive quantification of ellagic acid in biological samples. nih.govmdpi.com These methods often use electrospray ionization (ESI) in negative mode, where ellagic acid is detected as the deprotonated molecule [M-H]⁻. ijariie.commarmara.edu.tr The same LC-MS principles are applied to identify derivatives, such as in the analysis of hydrolysable tannin oxidation products, where ellagic acid was a key product. lookchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the definitive identification of volatile and semi-volatile compounds. Following derivatization, this compound can be analyzed by GC-MS. The technique provides a retention time for the compound and a mass spectrum that serves as a molecular fingerprint. nih.gov The mass spectrum reveals the molecular ion peak and a characteristic fragmentation pattern that can be used for structural confirmation. spectroscopyonline.com Metabolomic studies have utilized GC-MS to detect and analyze a wide range of metabolites, including phenolic acids, in biological samples, demonstrating the technique's broad applicability. nih.govmdpi.com

Gas Chromatography (GC) for Specific Derivatives

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the unambiguous structural elucidation of molecules like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR experiments are used to map out the connectivity of atoms within a molecule. nih.govresearchgate.net

For this compound, ¹H NMR spectroscopy is used to confirm the presence of both the aromatic protons of the core ellagic acid structure and the methyl protons of the four acetate (B1210297) groups. ijariie.com In one study, the ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃). ijariie.com The aromatic protons appeared as a singlet at 7.87 ppm, while the acetyl protons gave rise to two distinct singlets at 2.35 ppm and 2.30 ppm, confirming the successful acetylation of the parent molecule. ijariie.com The parent compound, ellagic acid, typically shows a singlet for its aromatic protons around 7.46 ppm in DMSO-d₆. nih.govhmdb.ca ¹³C NMR provides complementary information, showing signals for all carbon atoms in the molecule, including the carbonyl carbons of the lactone and acetate groups, and the aromatic carbons. nih.govrsc.org

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Integration | Solvent | Source |

|---|---|---|---|---|---|

| Aromatic (H-5, H-5') | 7.87 | Singlet (s) | 2H | CDCl₃ | ijariie.com |

| Acetyl (CH₃CO₂) | 2.35 | Singlet (s) | 6H | CDCl₃ | ijariie.com |

| Acetyl (CH₃CO₂) | 2.30 | Singlet (s) | 6H | CDCl₃ | ijariie.com |

Mass Spectrometry (MS) is crucial for determining the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. tandfonline.comresearchgate.net For this compound, MS analysis would confirm its molecular weight of 470.3 g/mol , which is derived from the molecular weight of ellagic acid (302.19 g/mol ) plus the net addition of four acetyl groups (4 x 42.04 g/mol ).

High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high accuracy, allowing for the confident determination of the elemental formula. tandfonline.com Techniques like Electrospray Ionization (ESI) are commonly used, often showing the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. ijariie.comnih.gov For the parent ellagic acid, the molecular ion is observed at m/z 301 in negative ESI-MS, corresponding to the [M-H]⁻ ion. ijariie.commarmara.edu.tr Analysis of the fragmentation pattern (MS/MS) helps to confirm the structure by showing characteristic losses, such as the sequential loss of ketene (B1206846) (CH₂=C=O) from the acetate groups and subsequent fragmentation of the core lactone structure. researchgate.net

Unable to Generate Article: Specific Data on this compound Not Found

Despite a comprehensive search for analytical data pertaining specifically to "this compound," the information required to fulfill the request could not be located within the available resources.

The user's request mandated an article focusing solely on the analytical methodologies for this compound, with specific sections on Infrared (IR), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Electrochemical Detection Methods. While multiple sources confirm the synthesis and study of "this compound," also known as ellagic acid peracetate, these documents primarily focus on its biological activities, such as antitumor and antioxidant properties.

The search did not yield specific, scientifically verifiable data points for the IR spectra, UV-Vis absorption maxima, or any established electrochemical detection protocols for this particular acetylated derivative. The vast majority of available analytical data pertains to the parent compound, ellagic acid.

Fulfilling the request would require presenting data for ellagic acid and extrapolating it to its tetraacetate derivative, which would be scientifically inaccurate and violate the strict instruction to focus exclusively on this compound. Therefore, without the specific analytical data for the requested compound, it is not possible to generate a thorough and accurate article that adheres to the provided outline and quality standards.

Vi. Structure Activity Relationship Sar Studies of Ellagic Acid Tetraacetate and Its Analogs

Impact of Acylation on Biological Activity Profiles

Acylation, the process of introducing an acyl group, significantly modifies the physicochemical properties of ellagic acid, such as its polarity, and consequently, its biological activity. The acetylation of ellagic acid to form ellagic acid tetraacetate (3,4,3′,4′-tetra-O-acetylellagic acid) is a key example of this. nih.govresearchgate.net

The conversion of hydroxyl groups to acetyl groups in this compound leads to a decrease in polarity compared to the parent compound, ellagic acid. researchgate.net This alteration has been shown to enhance certain biological activities. For instance, this compound exhibited more potent bioactivity in vitro than ellagic acid in several studies. nih.gov It was found to be more effective in preventing aflatoxin B1-induced genotoxicity and in inhibiting certain cytochrome P450 enzymes. nih.gov Furthermore, oral administration of this compound was shown to suppress melanoma growth in mice. nih.gov

However, the impact of acylation is not universally enhancing across all biological activities. In studies examining free radical scavenging activity, ellagic acid demonstrated a higher potency than this compound. The IC50 value for ellagic acid in scavenging DPPH radicals was found to be 17 ± 4 μM, whereas for this compound, it was 32 ± 6 μM, indicating that the parent compound is a more potent radical scavenger in this assay. mdpi.com Despite this, even the acetylated form, this compound, was still considered a good scavenger, albeit with a slower reaction rate. mdpi.com This suggests that while the free hydroxyl groups are important for rapid radical scavenging, their acetylation does not completely abolish this activity.

Role of Hydroxyl and Ester Groups in Molecular Interactions

The biological activity of ellagic acid and its derivatives is largely governed by the presence and positioning of hydroxyl and ester (lactone) groups, which are crucial for molecular interactions. nih.govresearchgate.netacademicjournals.org The four hydroxyl groups and two lactone rings in the ellagic acid structure create a molecule with both hydrophilic and lipophilic properties. nih.govacademicjournals.orgtorvergata.it These functional groups are key hydrogen bond donors and acceptors, facilitating interactions with biological targets. nih.govacademicjournals.orgmdpi.com

The number and position of phenolic hydroxyl groups are critical for antioxidant activity, with ortho positioning being particularly important. researchgate.netmdpi.com The ability of these hydroxyl groups to donate a hydrogen atom is fundamental to the free-radical scavenging mechanism of polyphenols. researchgate.net

Comparative Analysis with Ellagic Acid and Other Derivatives

Comparative studies of this compound with its parent compound, ellagic acid, and other derivatives reveal a nuanced structure-activity relationship where the type and placement of functional groups dictate the specific biological outcomes.

Antitumor and Immunomodulatory Activity: In a comparative study, this compound demonstrated greater in vivo antitumor efficacy and immunity stimulation than ellagic acid. nih.gov Oral administration of the tetraacetate derivative significantly suppressed melanoma growth, a feat not observed with ellagic acid under the same conditions. nih.gov Furthermore, this compound was found to increase the number of white blood cells and immune cells in the bone marrow and liver of mice, indicating a superior immunomodulatory effect. nih.gov

Table 1: Comparative Antioxidant Activity of Ellagic Acid and this compound

| Compound | Assay | IC50 Value (μM) | Relative Potency |

|---|---|---|---|

| Ellagic Acid | DPPH Radical Scavenging | 17 ± 4 | Higher |

| This compound | DPPH Radical Scavenging | 32 ± 6 | Lower |

Interaction with Molecular Targets: In silico docking studies have been used to compare the binding affinities of ellagic acid and its analogs to various protein targets. For instance, in studies targeting protein kinase CK2, a known therapeutic target in cancer, certain ellagic acid analogs showed lower docking energies (indicating potentially stronger binding) than ellagic acid itself. nih.gov This highlights that modifications to the core ellagic acid structure can lead to derivatives with potentially enhanced inhibitory activity against specific enzymes.

The collective evidence from these comparative analyses underscores that acylation and other structural modifications of ellagic acid can lead to derivatives like this compound with distinct and sometimes superior biological activity profiles, depending on the specific therapeutic application and the underlying mechanism of action.

Vii. Research Applications and Theoretical Implications of Ellagic Acid Tetraacetate

Ellagic Acid Tetraacetate as a Lead Compound for Drug Discovery Research

This compound (also referred to as ellagic acid peracetate) serves as a promising lead compound in drug discovery, particularly in the field of oncology. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better potency, selectivity, or pharmacokinetic parameters.

Research has demonstrated that the acetylation of ellagic acid can enhance its therapeutic potential. In one study, this compound, derived from the acetylation of synthesized ellagic acid, showed significant suppression of melanoma growth when administered orally in mice. nih.gov Notably, the antitumor efficacy and immunity-enhancing properties of the tetraacetate derivative were found to be greater than those of the parent compound, ellagic acid. nih.gov This enhanced activity, coupled with a lack of apparent toxicity in animal models, positions this compound as a strong candidate for further development into a novel anticancer agent. nih.gov The free radical scavenging activity of ellagic acid peracetate (EAPA) has also been evaluated, showing its potential as an antioxidant, a key property for therapeutic compounds. mdpi.com

The modification of ellagic acid into its tetraacetate form is a key strategy in medicinal chemistry to improve its drug-like properties. While the parent compound, ellagic acid, is investigated as a lead for various conditions, its low bioavailability is a significant hurdle. nih.govmdpi.com Chemical derivatization, such as acetylation, is a common approach to overcome such limitations, making the resulting compound a more viable starting point for drug development.

Table 1: Comparative Antitumor Activity in a Murine Melanoma Model

| Compound | Dosage (oral) | Effect on Tumor Weight | Immunity Enhancement | Reference |

|---|---|---|---|---|

| Ellagic Acid | Not specified as effective | No significant change | Less than tetraacetate form | nih.gov |

| This compound | 0.5 mg/kg | ~70% decrease compared to control | Increased white blood cell quantities | nih.gov |

Use as a Chemical Probe in Biological Systems

This compound is utilized as a chemical probe to elucidate the mechanisms of action of its parent compound, ellagic acid, and to investigate the role of phenolic hydroxyl groups in biological activities. A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a pathway.

Conversely, another study noted that the tetraacetate of ellagic acid showed no activity in a DPPH radical scavenging assay, indicating the critical role of the phenolic hydroxyl groups in that specific experimental context. nii.ac.jp This use as a comparative, and sometimes negative, control is crucial for confirming that the antioxidant or biological activity of ellagic acid is directly attributable to its free hydroxyl moieties. nii.ac.jpresearchgate.net Therefore, this compound serves as an invaluable tool for dissecting structure-activity relationships of polyphenols. unict.it

Theoretical Considerations for Therapeutic Development (non-clinical)

The theoretical basis for developing this compound into a therapeutic agent stems from its modified physicochemical properties and observed biological effects in non-clinical studies. The acetylation of ellagic acid increases its lipophilicity, which could theoretically enhance its absorption and bioavailability, a major challenge for the clinical application of the parent compound. nih.govmdpi.com

Preclinical research provides several lines of reasoning for its therapeutic potential:

Enhanced Antitumor and Immunomodulatory Effects: Studies have shown that this compound not only inhibits tumor growth more effectively than ellagic acid but also enhances the host's immune response by increasing the number of white blood cells. nih.gov This dual-action mechanism is highly desirable in cancer therapy.

Induction of Apoptosis: The compound has been shown to induce apoptosis (programmed cell death) in melanoma cells, which corresponds with the down-regulation of the anti-apoptotic protein BCL-2. nih.gov Targeting apoptosis pathways is a cornerstone of modern cancer drug development.

Antioxidant Activity in Cellular Systems: In cellular models, this compound was found to inhibit the production of Reactive Oxygen Species (ROS) and suppress NADPH-dependent microsomal lipid peroxidation, with a potential similar to that of ellagic acid itself. mdpi.com This suggests it could be effective in pathological conditions driven by oxidative stress. remedypublications.comnih.govnih.gov

Favorable Safety Profile in Animal Models: Oral administration of this compound did not result in changes to body or organ weight in mice, indicating a low potential for toxicity. nih.gov

These findings collectively suggest that the chemical modifications in this compound could translate into a more effective and developable therapeutic agent compared to its natural precursor.

Table 2: Observed Non-Clinical Biological Activities of this compound

| Activity | Mechanism/Observation | Therapeutic Implication | Reference |

|---|---|---|---|

| Antitumor | Inhibits B16 melanoma cell growth in vitro and in vivo. | Potential anticancer agent. | nih.gov |

| Apoptosis Induction | Down-regulation of BCL-2. | Targeting cancer cell survival pathways. | nih.gov |

| Immunity Enhancement | Increased white blood cells in peripheral blood. | Adjuvant in immunotherapy. | nih.gov |

| Antioxidant | Inhibition of ROS production and lipid peroxidation. | Treatment for oxidative stress-related diseases. | mdpi.com |

Role in Understanding Phytochemical Interactions in Biological Systems

The study of this compound contributes significantly to the broader understanding of how phytochemicals interact within biological systems. By systematically modifying a known bioactive phytochemical and observing the resulting changes in activity, researchers can map the functional importance of different parts of the molecule.

The comparison between ellagic acid and its tetraacetate derivative is a classic example of a structure-activity relationship (SAR) study. These studies are fundamental to understanding why certain plant-derived compounds are biologically active. When research shows that acetylating the hydroxyl groups of ellagic acid alters its antioxidant kinetics or its ability to inhibit certain enzymes, it provides direct evidence for the role of these hydroxyl groups in mediating the parent compound's effects. mdpi.comnii.ac.jp This knowledge is crucial for predicting the activity of other related polyphenols that share similar structural motifs.

Furthermore, the synthesis of derivatives like this compound is sometimes used as a method to confirm the chemical structure of a natural product isolated from a plant source. researchgate.net By acetylating the isolated compound and comparing the physicochemical properties of the product to a known standard of this compound, researchers can verify the identity of the original phytochemical. researchgate.net This foundational chemical work underpins all subsequent biological investigation into how these compounds function and interact within complex living organisms.

Viii. Future Directions and Research Gaps in Ellagic Acid Tetraacetate Studies

Elucidation of Additional Molecular Targets and Pathways

While the parent compound, ellagic acid, is known to interact with a multitude of cellular pathways, the specific molecular targets of ellagic acid tetraacetate are less understood. Future research must focus on identifying the unique binding partners and signaling cascades affected by the acetylated form. Ellagic acid has been shown to modulate pathways such as NF-κB, Nrf2, and MAPK, which are crucial in inflammation and cellular stress responses. researchgate.netjnanoparticle.com It has also been found to influence the PI3K/AKT pathway, a critical signaling cascade in cancer. researchgate.net Furthermore, in silico and in vitro studies suggest that ellagic acid can engage with human α2A- and α2C-adrenergic receptors, highlighting its potential as a neuromodulator. mdpi.com Investigations into whether this compound retains, enhances, or alters these interactions are critical. Identifying its specific targets will be paramount in understanding its mechanism of action and potential therapeutic applications. mdpi.comnih.gov

Key research questions to address include:

Does acetylation alter the binding affinity of ellagic acid for known targets?

What novel protein interactions are unique to the tetraacetate form?

How does this compound modulate gene expression and protein activity compared to its parent compound?

Exploration of Novel Synthetic Pathways and Derivatization Strategies

The current synthesis of this compound typically involves the acetylation of ellagic acid. nih.gov However, developing more efficient and scalable synthetic routes is a key area for future research. One approach involves the biomimetic synthesis of ellagic acid itself through the oxidative dimerization of gallic acid derivatives, which has been achieved with high yields. beilstein-journals.org Further exploration of different catalysts and reaction conditions could optimize this process.

Moreover, the exploration of novel derivatization strategies beyond simple acetylation could yield compounds with improved properties. The synthesis of various methylated analogues of ellagic acid has been reported, utilizing methods like intermolecular Suzuki cross-coupling and intramolecular Ullmann coupling. nih.gov Similar derivatization of the tetraacetate could enhance its solubility, bioavailability, or target specificity. For instance, creating ether or ester derivatives at the remaining hydroxyl groups could modulate its pharmacokinetic profile.

Future research in this area should focus on:

Developing stereoselective synthesis methods.

Investigating "green" chemistry approaches to reduce environmental impact.

Creating a library of this compound derivatives for structure-activity relationship (SAR) studies.

Table 1: Synthetic Approaches for Ellagic Acid and its Derivatives

| Precursor/Starting Material | Synthetic Method | Product | Key Features |

| Methyl gallate | Oxidative Coupling via α-pentagalloylglucose (α-PGG) | Ellagic acid | Multi-gram scale synthesis possible. nih.gov |

| Gallic acid | Oxidative Dimerization | Ellagic acid | Biomimetic approach with high yield. beilstein-journals.org |

| Ellagic acid | Acetylation | This compound | Standard derivatization to potentially improve properties. nih.gov |

| 1,2,4-trimethoxynaphthalene | Oxidative Dimerization | Balsaminone A | Demonstrates the application of oxidative dimerization for related natural products. beilstein-journals.org |

| Ellagitannins | Hydrolysis | Ellagic acid | A common natural source for obtaining the parent compound. nih.govthieme-connect.de |

Development of Advanced Analytical Techniques for Trace Analysis

Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolism studies. While methods like HPLC-UV and UPLC-MS/MS have been developed for the parent compound, ellagic acid, specific and highly sensitive methods for its tetraacetate derivative are needed. nih.govmdpi.comnih.govnih.gov The existing methods for ellagic acid have detection limits in the microgram to nanogram per milliliter range. nih.govresearchgate.netscienceopen.com

Future work should aim to develop and validate ultra-sensitive analytical techniques capable of detecting trace amounts of this compound and its potential metabolites. This could involve the use of high-resolution mass spectrometry (HR-MS) or the development of specific immunoassays. mdpi.com Furthermore, optimizing sample preparation techniques, such as solid-phase extraction (SPE), will be essential to improve recovery and minimize matrix effects from complex biological samples like plasma and tissue homogenates. mdpi.comnih.gov

Key goals for analytical method development include:

Achieving lower limits of detection (LOD) and quantification (LOQ).

Developing methods to differentiate between the tetraacetate and its partially deacetylated metabolites.

Validating these methods according to international guidelines for bioanalytical method validation.

Table 2: Existing Analytical Methods for Ellagic Acid

| Analytical Technique | Sample Matrix | Key Findings | Reference |

| UV Spectrophotometry | Formulations | Simple, rapid, and accurate for quantitative estimation. | researchgate.net |

| HPLC-UV | Liquid Extracts | Validated for quantification in plant extracts. | nih.gov |

| UPLC-MS/MS | Rat Plasma & Tissues | Sensitive method for pharmacokinetic and tissue distribution studies. | mdpi.comnih.gov |

| RP-HPLC | Rat Plasma | Gradient elution method with good linearity and recovery. | scienceopen.com |

| UHPLC-ESI-HR-MS | Crude Extracts | Can distinguish the origin of ellagic acid based on trace components. | mdpi.com |

Advanced In Vivo Pre-clinical Model Development

To date, in vivo studies have primarily focused on ellagic acid. mdpi.commdpi.comnih.govnih.gov These studies have utilized various animal models, including rats and mice, to investigate its pharmacokinetic profile and biological activities. mdpi.commdpi.com For instance, research has shown that after oral administration, ellagic acid is detected in various tissues, including the brain, albeit at low concentrations. mdpi.commdpi.com